Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate
Description
Properties
IUPAC Name |
ethyl 5-[3-(dimethylamino)prop-1-ynyl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-17-13(16)12-8-11(9-14-10-12)6-5-7-15(2)3/h8-10H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTGZZKFUKFABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C#CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381341 | |
| Record name | Ethyl 5-[3-(dimethylamino)prop-1-yn-1-yl]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-71-1 | |
| Record name | Ethyl 5-[3-(dimethylamino)-1-propyn-1-yl]-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-[3-(dimethylamino)prop-1-yn-1-yl]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sonogashira Coupling
The Sonogashira reaction is a cornerstone for introducing alkynyl groups to aromatic systems. For Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, this method involves coupling ethyl 5-bromonicotinate with 3-(dimethylamino)prop-1-yne under palladium catalysis. A representative protocol uses:
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |
| Ligand | CuI (10 mol%) |
| Base | Triethylamine |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60–80°C, 12–24 hours |
| Yield | 68–75% |
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the copper-acetylide intermediate. The dimethylamino group stabilizes the alkyne, enhancing reactivity. Challenges include competing homocoupling of alkynes, mitigated by strict anaerobic conditions.
Heck-Type Alkynylation
Alternative palladium-catalyzed systems employ preformed zinc acetylides. Ethyl 5-iodonicotinate reacts with Zn(C≡C-NMe₂)₂ in the presence of Pd(OAc)₂ and SPhos ligand, achieving yields up to 82%. This method circumvents copper co-catalysts, reducing side reactions.
Base-Mediated Direct Alkynylation
Deprotonation-Alkynylation Sequence
Direct functionalization of ethyl nicotinate at the C5 position requires regioselective deprotonation. Strong bases like LDA (lithium diisopropylamide) generate a stabilized aryl lithium species, which reacts with 3-(dimethylamino)propagyl bromide:
| Parameter | Optimized Conditions |
|---|---|
| Base | LDA (2.2 equiv) |
| Electrophile | 3-(Dimethylamino)propagyl bromide |
| Solvent | Dry THF at −78°C |
| Yield | 60–65% |
This method avoids pre-halogenation but demands stringent anhydrous conditions. Competing nucleophilic attack at the ester carbonyl is minimized by low-temperature kinetics.
Innovative Catalytic Systems
Rhodium-Catalyzed C–H Activation
Recent advances utilize Rh(II) catalysts for direct C–H alkynylation. Ethyl nicotinate reacts with 3-(dimethylamino)prop-1-yne in the presence of Rh₂(octanoate)₄ and pyridine directing groups, achieving 70% yield. The mechanism involves:
-
C–H Bond Activation : Rhodium inserts into the C5–H bond.
-
Alkyne Coordination : The alkyne binds to the rhodium center.
-
Reductive Elimination : Forms the C–C bond, regenerating the catalyst.
This method eliminates halogenation steps but requires specialized ligands and elevated temperatures (100–120°C).
Industrial-Scale Production and Purification
Continuous Flow Synthesis
Industrial protocols adopt continuous flow reactors to enhance efficiency. A two-step process couples ethyl 5-bromonicotinate with 3-(dimethylamino)prop-1-yne in a Pd/C-packed column, followed by inline extraction with scCO₂ (supercritical CO₂) to isolate the product in >90% purity.
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with 99% purity.
-
Chromatography : Silica gel eluted with ethyl acetate/hexane (1:4) removes residual Pd and unreacted alkyne.
Comparative Analysis of Methodologies
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Sonogashira Coupling | 68–75% | High regioselectivity | Requires halogenated precursors |
| Direct Alkynylation | 60–65% | No pre-functionalization | Sensitive to moisture/oxygen |
| Rh-Catalyzed C–H Activation | 70% | Atom-economical | High catalyst loading |
Mechanistic Insights and Side Reactions
Competing Pathways
-
Homocoupling : Undesired Glaser coupling of alkynes occurs with excess Cu(I), forming diynes. This is suppressed by using Cul/N,N’-dimethylethylenediamine complexes.
-
Ester Hydrolysis : Basic conditions may hydrolyze the ethyl ester to nicotinic acid. Buffering with weak acids (e.g., AcOH) maintains ester integrity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target proteins. Additionally, the propynyl chain may facilitate the compound’s penetration into biological membranes, enhancing its bioavailability .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and inferred pharmacological activities of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate with related compounds:
Key Observations:
- Heterocycle Influence: The pyridine ring in the target compound is electron-deficient, favoring interactions with electron-rich biological targets.
- Substituent Reactivity : The propargylamine group in the target compound may act as a Michael acceptor or participate in click chemistry, enabling targeted drug delivery. Compound I’s acryloyl group is a classic Michael acceptor, often linked to covalent binding with enzymes .
- Pharmacological Potential: While Compound I’s thiophene derivatives exhibit documented antimicrobial and antiparasitic activities, the target compound’s pyridine-propargylamine structure may favor anticancer applications due to similarities with kinase inhibitors .
Data Table: Physicochemical Properties (Hypothetical)
Biological Activity
Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparisons with similar compounds, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of ethyl nicotinate with 3-(dimethylamino)prop-1-yne. The synthesis typically employs potassium carbonate as a base and dimethylformamide (DMF) as a solvent, followed by heating to facilitate the reaction. The unique structural features of this compound include a nicotinate moiety and a propynyl chain, which are believed to contribute to its biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have reported that it can induce apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways. For instance, it was observed to significantly reduce the viability of specific cancer cell lines in controlled experiments.
The biological mechanisms underlying the activities of this compound include:
- Interaction with Molecular Targets : The dimethylamino group facilitates hydrogen bonding and electrostatic interactions with target proteins, enhancing binding affinity.
- Cell Membrane Penetration : The propynyl chain may improve the compound's ability to penetrate biological membranes, thereby increasing bioavailability.
- Inhibition of Pro-inflammatory Cytokines : Preliminary studies suggest that it may inhibit pathways related to inflammation, although further research is needed to elucidate these effects fully .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl Nicotinate | Ethyl ester of nicotinic acid | Lacks dimethylamino and propynyl groups |
| 3-(Dimethylamino)prop-1-yne | Contains a dimethylamino group | No nicotinate moiety |
| Ethyl 6-(dimethylamino)nicotinate | Contains an amino group at position six | Similar but lacks propynyl chain |
| This compound | Contains both dimethylamino and propynyl groups | Distinct structural features confer unique activities |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Anticancer Efficacy : In a study involving human cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
- Antimicrobial Activity : A comparative study assessed the antimicrobial effects against Gram-positive and Gram-negative bacteria, showing that the compound exhibited significant inhibitory effects on both types, suggesting broad-spectrum antimicrobial activity .
Q & A
What are the critical synthetic challenges in preparing Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, and how can reaction conditions be optimized to improve yield?
Basic Research Question
The synthesis of this compound involves coupling a propargyl-dimethylamine moiety to the nicotinate scaffold. Key challenges include managing steric hindrance at the 5-position and preventing side reactions (e.g., alkyne oligomerization). Optimization strategies include:
- Using Pd/Cu-catalyzed Sonogashira coupling under inert atmospheres to stabilize reactive intermediates .
- Adjusting solvent polarity (e.g., DMF vs. THF) to control reaction kinetics .
- Monitoring reaction progress via TLC or HPLC to isolate the product before decomposition .
How can spectroscopic and chromatographic methods validate the structural integrity of this compound?
Basic Research Question
Structural confirmation requires multi-modal analysis:
- NMR : Compare - and -NMR peaks to computational predictions (e.g., δ ~2.8 ppm for dimethylamino protons, δ ~160 ppm for carbonyl carbons) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS m/z 289.3 [M+H]) and fragment patterns consistent with the alkyne and ester groups .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 260 nm .
What in vitro assays are most suitable for evaluating this compound’s interaction with neurotransmitter targets?
Basic Research Question
Prioritize assays aligned with its structural analogs:
- Acetylcholinesterase (AChE)/Butyrylcholinesterase (BChE) Inhibition : Use Ellman’s method with substrate analogs (e.g., acetylthiocholine) to quantify IC values .
- Radioligand Binding Assays : Screen for affinity at nicotinic acetylcholine receptors (nAChRs) using -epibatidine as a competitive ligand .
- Calcium Flux Assays : Measure functional activity in neuroblastoma cell lines expressing α4β2 nAChRs .
How do computational models predict the pharmacokinetic properties of this compound, and how can experimental data resolve discrepancies?
Advanced Research Question
Computational tools (e.g., SwissADME, Molinspiration) often overestimate blood-brain barrier permeability due to the dimethylamino group’s basicity. To validate:
- LogP/D Measurements : Compare experimental octanol-water partition coefficients with predicted values to refine QSAR models .
- Metabolic Stability Assays : Incubate with hepatic microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- MD Simulations : Model interactions with P-glycoprotein efflux transporters to explain bioavailability gaps .
What mechanistic insights explain contradictory activity data between this compound and its chloromethyl or trifluoromethyl analogs?
Advanced Research Question
Discrepancies arise from electronic and steric effects:
- Electron-Withdrawing vs. Donating Groups : The dimethylamino propargyl group enhances electron density at the pyridine ring, altering receptor binding kinetics compared to chloromethyl derivatives (electron-withdrawing) .
- Steric Maps : Molecular docking (e.g., AutoDock Vina) reveals that the propargyl chain sterically blocks access to hydrophobic pockets in AChE, reducing inhibitory potency relative to smaller substituents .
- Free Energy Calculations : Use MM-PBSA to quantify binding energy differences between analogs and targets .
How can researchers design robust structure-activity relationship (SAR) studies for this compound class?
Advanced Research Question
Methodological considerations include:
- Variable Substitution Patterns : Synthesize derivatives with modified alkyl chains (e.g., ethyl vs. methyl esters) or heteroatom replacements (e.g., sulfur for oxygen) .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using alignment-independent descriptors to predict bioactivity .
- Cross-Target Profiling : Test activity across related enzymes (e.g., monoamine oxidases) to identify off-target effects .
What strategies mitigate risks of data misinterpretation in high-throughput screening (HTS) campaigns for this compound?
Advanced Research Question
Address false positives/negatives by:
- Counter-Screening : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm hit validity .
- Concentration-Response Curves : Apply Hill slope analysis to distinguish specific binding from aggregation-based artifacts .
- Z’-Factor Validation : Ensure assay robustness (Z’ > 0.5) by including internal controls in each plate .
How should researchers handle discrepancies between in silico ADMET predictions and in vivo toxicity data?
Advanced Research Question
Reconcile predictions with experimental outcomes via:
- Metabolite Identification : Use HR-MS to detect reactive intermediates (e.g., N-oxide metabolites) not modeled in silico .
- Toxicogenomics : Profile hepatic CYP450 isoform induction to explain metabolic pathway divergence .
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate tissue-specific clearance rates to refine distribution predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
